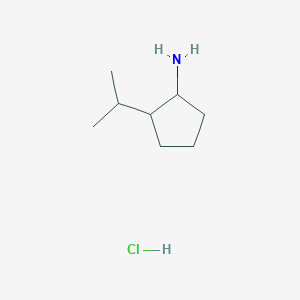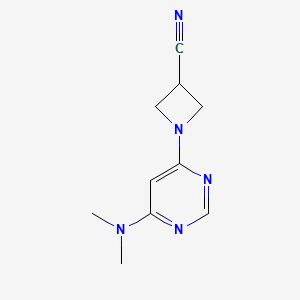![molecular formula C20H17N3O3S B2888524 N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-56-3](/img/structure/B2888524.png)
N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting materials: 4-hydroxybenzaldehyde and benzyl chloride.
Reaction: Etherification to introduce the benzyloxy group.
Formation of Carboxamide Group:
Starting materials: Thiazolopyrimidine core and appropriate amine.
Reaction: Amide formation through condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using high-yielding reactions, minimizing purification steps, and ensuring the process is cost-effective.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Here is a simplified pathway:
Formation of Thiazolopyrimidine Core:
Starting materials: 2-aminothiazole and an appropriate aldehyde.
Reaction: Cyclization reaction under acidic or basic conditions to form the thiazolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(Benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to form different thiazolopyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazolopyrimidine derivatives.
Substitution Products: Varied substituted products depending on the reagent used.
Scientific Research Applications
In Chemistry:
Used as a building block in organic synthesis for the preparation of more complex molecules.
Studied for its potential use in catalytic processes.
In Biology:
Investigated for its biological activity, including anti-inflammatory and antimicrobial properties.
Potential use as a molecular probe in biological studies.
In Medicine:
Research on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Evaluated for its role as an enzyme inhibitor.
In Industry:
Used in the synthesis of dyes and pigments.
Mechanism of Action
Mechanism:
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions.
This interaction can lead to the inhibition or activation of specific biological pathways.
Molecular Targets and Pathways Involved:
Targets enzymes involved in inflammation and microbial growth.
Interacts with receptors that play a role in cell signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Aminothiazole derivatives.
Other thiazolopyrimidines with different substituents.
Benzyloxyphenyl-based molecules with varied functional groups.
This detailed article captures the essence of the compound N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.
Properties
IUPAC Name |
5-oxo-N-(4-phenylmethoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-18(17-12-21-20-23(19(17)25)10-11-27-20)22-15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCONJSXPJKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)

![6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)


![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)
![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

